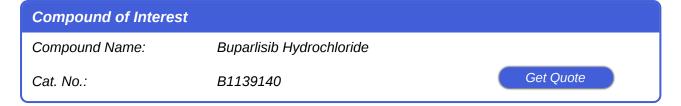


Pharmacokinetic profile of Buparlisib in animal studies

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An In-depth Technical Guide to the Pharmacokinetic Profile of Buparlisib in Animal Studies

Introduction

Buparlisib (NVP-BKM120) is an orally bioavailable, potent, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding domain of all four class I PI3K isoforms (α , β , γ , and δ), leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and angiogenesis; its aberrant activation is a frequent event in various human cancers.[5] Preclinical studies in various animal models have demonstrated the anti-proliferative, pro-apoptotic, and antitumor activity of Buparlisib, both as a monotherapy and in combination with other agents.[2][3][6] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of Buparlisib as characterized in key animal studies.

Pharmacokinetic Profile

Preclinical animal models have established that Buparlisib possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and excellent tissue penetration, including the central nervous system.[1][7][8]

Absorption



Following oral administration, Buparlisib is rapidly absorbed. In animal models, peak plasma and tumor tissue concentrations are typically reached within one hour of administration.[1][4] Studies in mice demonstrate dose-proportional increases in plasma concentrations, suggesting linear pharmacokinetics at tested dose levels.[7]

Distribution

Buparlisib exhibits good distribution into tissues. A noteworthy characteristic is its excellent penetration of the blood-brain barrier, a critical feature for treating intracranial tumors.[7][8] The brain-to-plasma concentration ratio in mice is high and remains consistent across different oral dose levels.[7] Plasma protein binding of Buparlisib is moderate, ranging from 79% to 85% across various species.[9]

Metabolism

Buparlisib undergoes extensive phase 1 and phase 2 metabolism.[9]

- Phase 1: Oxidative metabolism is the primary pathway, mediated predominantly by the cytochrome P450 enzyme CYP3A.[9]
- Phase 2: The drug also undergoes direct glucuronidation.

Excretion

The route of elimination has been characterized in rats, where Buparlisib is cleared primarily through biliary excretion. A smaller fraction, approximately 20-30% of the administered dose, is eliminated via renal excretion.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic properties of Buparlisib observed in animal studies.

Table 1: General Pharmacokinetic Properties of Buparlisib in Animals



Parameter	Species	Finding
Bioavailability	General Animal Models	High / Excellent; Complete oral bioavailability reported in mice[1][7][8]
Time to Peak (Tmax)	General Animal Models	~1 hour post-oral administration[1][4]
Plasma Protein Binding	Across Species	79% - 85% (moderate)[9]
Primary Metabolism	General	Phase 1 (CYP3A-mediated) and Phase 2 (Glucuronidation) [9]
Primary Excretion Route	Rat	Biliary Excretion (Renal accounts for 20-30%)[9]

Table 2: Pharmacokinetic Parameters of Buparlisib in Wildtype FVB Mice



Administration Route	Dose (mg/kg)	Key Observation(s)
Oral (PO)	1, 2, and 5	Dose-proportional increase in plasma and brain concentrations at 1-hour post-administration.[7]
Oral (PO)	5	Resulted in plasma levels of approximately 1200 ng/mL, sufficient for intracranial target inhibition.[7]
Intravenous (IV)	2	Used as a comparator to determine oral bioavailability. [7]
Oral vs. Intravenous	5 (PO) vs. 2 (IV)	Comparison of dose-adjusted AUCs indicated excellent and complete oral bioavailability.[7]
Gender Comparison	5 (PO) and 2 (IV)	No significant differences in pharmacokinetic profiles were observed between male and female mice.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols based on published animal studies.

Mouse Pharmacokinetic Study Protocol

- Animal Model: Wildtype FVB mice, both male and female. All animals are housed under standard conditions with ad libitum access to food and water.[7]
- Drug Formulation & Administration:
 - Buparlisib is formulated for oral (PO) and intravenous (IV) administration.

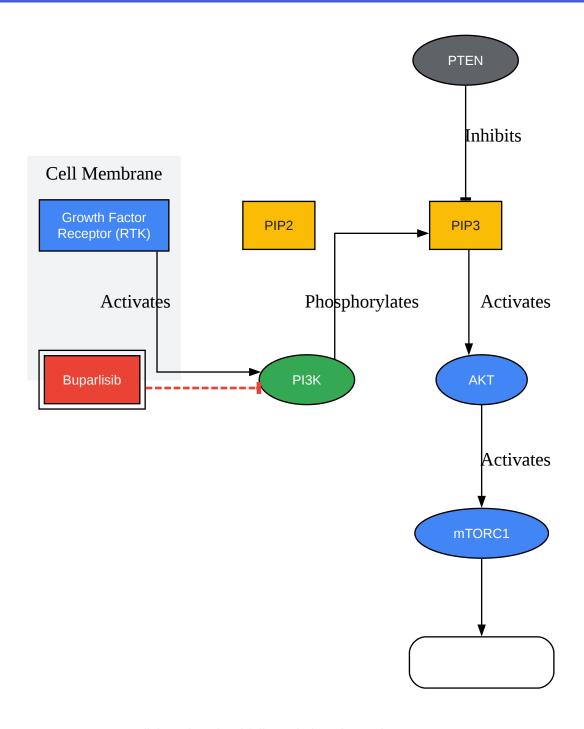


- Oral: Administered via gavage at doses of 1, 2, or 5 mg/kg.[7]
- Intravenous: Administered via tail vein injection at a dose of 2 mg/kg.[7]
- Sample Collection:
 - Blood samples are collected at predetermined time points following drug administration.
 - For tissue distribution analysis, animals are euthanized at specified times (e.g., 1 hour post-dose), and tissues (e.g., brain) are immediately harvested.
- Bioanalytical Method:
 - Buparlisib concentrations in plasma and tissue homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7]
 - Samples are typically prepared via protein precipitation or solid-phase extraction.
- Data Analysis:
 - Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis software.
 - Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.

Visualizations: Pathways and Workflows Buparlisib Mechanism of Action: PI3K/AKT/mTOR Pathway

Buparlisib exerts its anticancer effects by inhibiting the PI3K pathway. The diagram below illustrates this signaling cascade and the point of inhibition by Buparlisib.





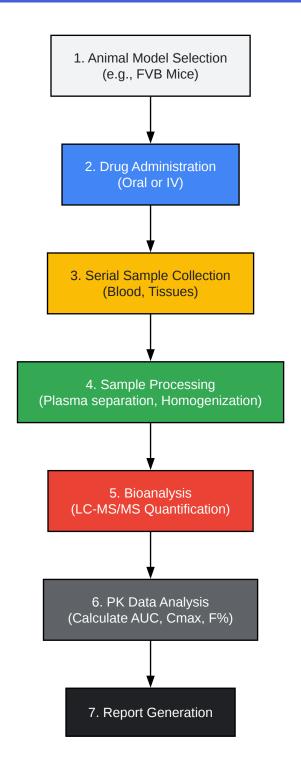
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Workflow for a Preclinical PK Study

The following diagram outlines the standard workflow for conducting a preclinical pharmacokinetic study in an animal model.





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Caption: A typical experimental workflow for a preclinical pharmacokinetic study.



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